2-Chloro-4-(2-methylpropoxy)pyridine
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(2-methylpropoxy)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 2-methylpropoxy group at the 4th position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(2-methylpropoxy)pyridine” include a molecular weight of 185.65 g/mol . More detailed properties were not found in the search results.
Scientific Research Applications
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Synthesis of Imidazo[4,5-b]pyridine Derivatives
- Application : 2-Chloro-3-nitropyridine, which can be derived from 2-Chloro-4-(2-methylpropoxy)pyridine, is used in the synthesis of imidazo[4,5-b]pyridine derivatives. These derivatives have a broad spectrum of bioactivities and are important in medicinal chemistry .
- Method : The synthesis involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .
- Results : The method is efficient, clean, and simple, and it allows for the synthesis of functionalized imidazo[4,5-b]pyridines with only one chromatographic purification step .
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Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines (TFMP), which can be synthesized from 2-Chloro-4-(2-methylpropoxy)pyridine, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
- Method : The synthesis of TFMP derivatives involves a vapor-phase reaction .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
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Synthesis of 2,6-Dichloropyridine
- Application : When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine . This compound is used as an intermediate in many chemical reactions .
- Method : The synthesis involves combining pyridine with chlorine in a single process . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
- Results : The method allows for the production of 2,6-dichloropyridine in good yield .
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Synthesis of Pyridine Derivatives
- Application : When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . These derivatives are used in the development of pharmaceuticals .
- Method : The synthesis involves the addition of nucleophiles to 2-Chloropyridine .
- Results : The method allows for the production of a variety of pyridine derivatives .
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- Application : 2-Chloro-5-(trifluoromethyl)pyridine, which can be derived from 2-Chloro-4-(2-methylpropoxy)pyridine, is a key intermediate for the synthesis of fluazifop-butyl . Fluazifop-butyl is a selective herbicide used for post-emergence control of annual and perennial grasses .
- Method : The synthesis involves a vapor-phase reaction .
- Results : Fluazifop-butyl was the first trifluoromethylpyridine (TFMP) derivative introduced to the agrochemical market .
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Synthesis of Disopyramide and Chlorphenamine
- Application : 2-Chloropyridine, which can be derived from 2-Chloro-4-(2-methylpropoxy)pyridine, is used in the synthesis of disopyramide and chlorphenamine . Disopyramide is an antiarrhythmic medication used to treat and prevent a number of types of irregular heartbeats . Chlorphenamine is an antihistamine used to treat allergic conditions such as hay fever or urticaria .
- Method : The synthesis involves combining pyridine with chlorine in a single process .
- Results : The method allows for the production of disopyramide and chlorphenamine in good yield .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(2-methylpropoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGGVWKNWDVAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylpropoxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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